molecular formula C17H30BNO4 B8218199 tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Cat. No.: B8218199
M. Wt: 323.2 g/mol
InChI Key: MARFGAOIFGKRBE-UHFFFAOYSA-N
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Description

Tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a useful research compound. Its molecular formula is C17H30BNO4 and its molecular weight is 323.2 g/mol. The purity is usually 95%.
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Biological Activity

tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₁₇H₃₀BNO₄
  • Molecular Weight : 323.240 g/mol
  • CAS Number : 1137949-58-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane group suggests potential interactions with biomolecules through boron coordination chemistry.

Potential Mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could act as a modulator for certain receptors in cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial properties against Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

These results show that the compound exhibits significant antibacterial activity comparable to standard antibiotics such as ampicillin and chloramphenicol .

Case Study: Enzyme Inhibition

A study conducted on the compound's effect on DNA gyrase revealed that it could inhibit the enzyme's activity by binding to its active site. Molecular docking simulations indicated favorable interactions between the compound and key amino acids in the enzyme's active site .

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. The compound has been noted to cause skin irritation and serious eye irritation upon contact . These findings underscore the importance of handling this compound with care in laboratory settings.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds. Its derivatives have shown promise in the development of pharmaceuticals targeting various diseases.

Case Study: Synthesis of Crizotinib Analogues
Research has demonstrated that analogues of this compound can be synthesized and evaluated for their activity against cancer cells. For instance, the synthesis of tert-butyl derivatives has been linked to improved efficacy in inhibiting specific cancer pathways .

Organic Synthesis

The compound is utilized as a building block in organic synthesis due to its ability to participate in various chemical reactions. It can act as a precursor for the development of other complex molecules.

Table 1: Synthetic Pathways Involving tert-Butyl Derivatives

Reaction TypeProductReference
Nucleophilic SubstitutionTetrahydropyridine derivatives
Cross-CouplingBoron-containing compounds
CyclizationHeterocyclic compounds

Material Science

The unique properties of the tert-butyl group and the dioxaborolane moiety make this compound suitable for applications in material science. It can be incorporated into polymer matrices to enhance mechanical properties or used in the development of sensors.

Case Study: Sensor Development
Research indicates that incorporating boron-containing compounds into polymer films can significantly improve their sensitivity to environmental stimuli. This application is particularly relevant for developing sensors for detecting hazardous materials .

Properties

IUPAC Name

tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30BNO4/c1-12-11-13(18-22-16(5,6)17(7,8)23-18)9-10-19(12)14(20)21-15(2,3)4/h9,12H,10-11H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MARFGAOIFGKRBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CCN(C(C2)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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